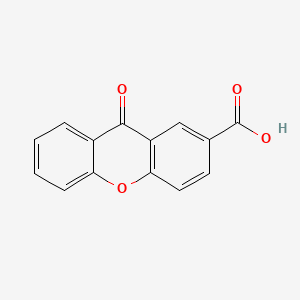

9-Oxo-9H-xanthene-2-carboxylic acid

Description

BenchChem offers high-quality 9-Oxo-9H-xanthene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Oxo-9H-xanthene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

9-oxoxanthene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPRWSKMJDGYAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193261 |

Source

|

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40274-67-7 |

Source

|

| Record name | Xanthone-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040274677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 9-Oxo-9H-xanthene-2-carboxylic Acid

Topic: Synthesis of 9-Oxo-9H-xanthene-2-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

9-Oxo-9H-xanthene-2-carboxylic acid (Xanthone-2-carboxylic acid) is a critical tricyclic scaffold in medicinal chemistry. It serves as a primary intermediate for synthesizing diverse bioactive agents, including anticancer intercalators, antiallergic compounds, and enzyme inhibitors. Its rigid planar structure allows for specific binding to DNA and protein targets, while the C2-carboxylic acid moiety provides a versatile handle for further derivatization (amides, esters, hydrazides).

This guide details two distinct synthetic pathways:

-

The Oxidative Transformation Route (Recommended): A robust, high-fidelity protocol involving the oxidation of 2-methylxanthone. This route minimizes side reactions and simplifies purification.

-

The De Novo Cyclization Route: A convergent synthesis via Ullmann coupling of benzoic acid derivatives.

Retrosynthetic Analysis & Strategy

To design a scalable synthesis, we must deconstruct the target molecule. The xanthone core is best assembled via the formation of the diaryl ether linkage followed by intramolecular acylation.

Strategic Disconnections

-

Disconnection A (Functional Group Interconversion): The C2-COOH group can be derived from a C2-Methyl group. This allows the use of p-cresol as a starting material, which is electronically favorable for the initial coupling.

-

Disconnection B (Acylation): The central pyrone ring is closed via electrophilic aromatic substitution (Friedel-Crafts acylation).

-

Disconnection C (Ether Formation): The biaryl ether backbone is constructed via Ullmann condensation or SNAr.

Visual Pathway (DOT Diagram)

Caption: Retrosynthetic tree demonstrating the disconnection of the target acid into commercially available precursors via a methyl-xanthone intermediate.

Method A: The Oxidative Transformation Route (Primary Protocol)

Rationale: This method is preferred for research-grade synthesis because it avoids the solubility issues and potential decarboxylation associated with carrying a free carboxylic acid through the harsh conditions of Ullmann coupling.

Phase 1: Synthesis of 2-Methylxanthone

Reaction Type: Ullmann Ether Synthesis followed by Cyclodehydration.

Reagents:

-

2-Chlorobenzoic acid (1.0 eq)

-

p-Cresol (1.2 eq)

-

Copper powder (Catalytic, 0.1 eq) or CuI

-

Potassium Carbonate (

, 2.5 eq) -

Solvent: DMF or Nitrobenzene (High boiling point required)

-

Cyclizing Agent: Polyphosphoric Acid (PPA) or Eaton’s Reagent

Protocol:

-

Ether Formation: In a round-bottom flask equipped with a Dean-Stark trap (if removing water) or reflux condenser, combine 2-chlorobenzoic acid, p-cresol,

, and Cu catalyst in DMF. -

Heat to 140–150°C for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

-

Workup: Cool to room temperature. Pour into ice-cold 1M HCl. The intermediate, 2-(p-tolyloxy)benzoic acid, will precipitate. Filter, wash with water, and dry.

-

Cyclization: Mix the dried intermediate with PPA (10:1 w/w ratio). Heat to 100–110°C for 2–4 hours. The mixture will turn deep yellow/orange.

-

Quench: Pour the hot syrup onto crushed ice with vigorous stirring. 2-Methylxanthone precipitates as a solid.

-

Purification: Recrystallize from Ethanol/Water.

Phase 2: Oxidation to 9-Oxo-9H-xanthene-2-carboxylic acid

Reaction Type: Benzylic Oxidation.

Reagents:

-

2-Methylxanthone (1.0 eq)

-

Potassium Permanganate (

, 4.0–5.0 eq) -

Pyridine (Solvent/Base) or

-Butanol/Water

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-methylxanthone in Pyridine (approx. 10 mL per gram of substrate) in a flask equipped with a reflux condenser. Note: Pyridine is toxic; use a fume hood.

-

Addition: Add

in portions. Do not add all at once to control the exotherm. -

Reflux: Heat the mixture to reflux (

) for 6–8 hours. The purple color of permanganate will fade to the brown of manganese dioxide ( -

Filtration: Filter the hot mixture through a Celite pad to remove insoluble

. Wash the pad with hot water. -

Isolation: The filtrate contains the potassium/pyridinium salt of the product. Acidify the filtrate with concentrated HCl to pH ~2.

-

Precipitation: The target acid, 9-oxo-9H-xanthene-2-carboxylic acid, will precipitate as a white to off-white solid.

-

Final Purification: Filter the solid. Wash with water to remove pyridine traces. Recrystallize from DMF or Acetic Acid if necessary.

Method B: The Direct De Novo Route

Rationale: Useful when p-cresol is unavailable or if avoiding the oxidation step is strictly required. This route uses 4-hydroxybenzoic acid directly.

Critical Modification: To prevent side reactions (decarboxylation) during the high-temperature Ullmann step, it is highly recommended to use Methyl 4-hydroxybenzoate followed by hydrolysis, rather than the free acid.

Workflow Diagram (DOT):

Caption: Direct synthesis pathway utilizing ester protection to preserve the carboxylic moiety during coupling.

Protocol Summary:

-

Coupling: React 2-chlorobenzoic acid with methyl 4-hydroxybenzoate (Ullmann conditions as above).

-

Hydrolysis: Treat the resulting ether with aqueous NaOH to hydrolyze the methyl ester and the benzoate salt. Acidify to obtain 2-(4-carboxyphenoxy)benzoic acid.

-

Cyclization: Treat the dicarboxylic acid precursor with Polyphosphoric Acid (PPA).

-

Mechanism:[1] The carboxyl group on the benzoic acid ring (Ring A) forms the acylium ion and attacks the phenoxy ring (Ring B). The carboxyl group on Ring B (para to the ether) remains intact, becoming the C2-COOH of the xanthone.

-

Analytical Data & Characterization

Researchers must validate the synthesized compound using the following parameters.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow powder | "Brick dust" impurities suggest incomplete oxidation or MnO2 contamination. |

| Melting Point | > 300°C (Decomposes) | High melting point is characteristic of rigid xanthones. |

| Solubility | DMSO, DMF, dilute alkali | Insoluble in water, ether, and cold ethanol. |

| 1H NMR | (DMSO-d6, 400 MHz) | Look for singlet at ~8.7 ppm (H1, ortho to COOH and carbonyl). |

| IR Spectrum | 1690 cm⁻¹ (Acid C=O)1660 cm⁻¹ (Xanthone C=O) | The two carbonyl stretches are distinct. |

| Mass Spec | [M-H]⁻ = 239.04 | Negative mode ESI is preferred for carboxylic acids. |

Senior Scientist Insights: Troubleshooting & Optimization

Regioselectivity Verification

Why does Method B yield the 2-isomer? In 2-(4-carboxyphenoxy)benzoic acid, the phenoxy ring has a carboxyl group para to the ether linkage. When the acylium ion (from the other ring) attacks, it prefers the position ortho to the ether oxygen due to its activating effect, despite the steric bulk. Since the para position is blocked by the COOH, cyclization occurs ortho to the ether, placing the COOH at position 2 relative to the xanthone numbering system.

Solubility Challenges

Xanthone-2-carboxylic acid is notoriously insoluble due to π-stacking.

-

Tip: For NMR analysis, add a drop of

or -

Purification: If recrystallization from DMF is difficult due to high boiling point, dissolve the crude product in dilute NaOH (forming the sodium salt), filter off any non-acidic impurities, and then re-precipitate slowly with HCl.

Safety Note: PPA Handling

Polyphosphoric acid is extremely viscous. Do not try to pour it cold. Warm the PPA bottle to 60°C before dispensing. When quenching the reaction, PPA hydrolysis is exothermic; add ice slowly to prevent splattering.

References

-

Pfister, J. R., et al. (1972).[2] Synthesis and antiallergic activity of some 9-oxoxanthene-2-carboxylic acids. Journal of Medicinal Chemistry, 15(10), 1032–1035.

-

Ribeiro, J., et al. (2019).[3] Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules, 24(3), 569.

-

Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479.

-

Gobbi, S., et al. (2006).[2] Synthesis and biological evaluation of 9-oxo-9H-xanthene-4-acetic acid derivatives. Bioorganic & Medicinal Chemistry, 14(12), 4101-4109.

Sources

Introduction: The Xanthone Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 9-Oxo-9H-xanthene-2-carboxylic acid: Properties, Synthesis, and Application in Drug Discovery

The xanthene heterocyclic system, and particularly its oxidized form, xanthone, represents a "privileged scaffold" in medicinal chemistry. This three-ring system is structurally rigid yet synthetically tractable, providing an ideal foundation for the spatial presentation of functional groups to interact with biological targets. Xanthone derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[1]

This guide focuses on a key derivative, 9-Oxo-9H-xanthene-2-carboxylic acid (also known as Xanthone-2-carboxylic acid). This molecule is not merely an active compound in its own right but serves as a critical starting material and structural template for the synthesis of more complex and highly potent therapeutic agents. Its intrinsic properties—a planar, aromatic core coupled with a reactive carboxylic acid handle—make it an exceptionally valuable building block for researchers in drug development. We will explore its fundamental properties, provide detailed protocols for its synthesis, and illuminate its primary application as a scaffold for developing modulators of the metabotropic glutamate receptor 1 (mGluR1), a key target for neurological disorders.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of 9-Oxo-9H-xanthene-2-carboxylic acid is essential for its effective use in synthesis and research. The rigid xanthone core dictates its solubility and thermal stability, while the carboxylic acid group at the 2-position provides a crucial anchor point for synthetic elaboration.

Key Property Data

The essential physicochemical data for 9-Oxo-9H-xanthene-2-carboxylic acid are summarized below. The high melting point is indicative of a stable, planar crystalline structure. While experimental solubility data is limited, its predicted pKa and structural analogy to similar aromatic carboxylic acids suggest poor aqueous solubility but good solubility in polar aprotic organic solvents like DMSO and DMF.[1][2]

| Property | Value | Source |

| CAS Number | 40274-67-7 | [3][4] |

| Molecular Formula | C₁₄H₈O₄ | [4] |

| Molecular Weight | 240.21 g/mol | [4] |

| Melting Point | >300 °C | [3] |

| Boiling Point | 483.6 ± 34.0 °C (Predicted) | [3] |

| Density | 1.445 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.94 ± 0.20 (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [3][4] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, DMF, Methanol | [1][2] |

Structural Insights

The structure of 9-Oxo-9H-xanthene-2-carboxylic acid is characterized by its tricyclic planarity. This rigidity is a key feature in drug design, as it reduces the entropic penalty upon binding to a receptor site. The electron-withdrawing ketone at the 9-position and the delocalization of electrons across the aromatic system contribute to the molecule's chemical stability and influence the reactivity of the carboxylic acid group. This structure serves as a robust starting point for building libraries of compounds for screening.

Section 2: Synthesis and Purification Workflow

The synthesis of 9-Oxo-9H-xanthene-2-carboxylic acid is typically achieved via a two-stage process: the initial formation of a benzophenone intermediate followed by an intramolecular cyclization to form the xanthone core. The following workflow represents a reliable and scalable approach.

Synthesis Workflow Diagram

Caption: Two-stage synthesis of 9-Oxo-9H-xanthene-2-carboxylic acid.

Stage 1: Synthesis of 2-(4-Hydroxybenzoyl)benzoic Acid

Principle: This step employs a classic Friedel-Crafts acylation reaction. Phthalic anhydride acts as the acylating agent, and phenol is the aromatic substrate. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to activate the anhydride. The reaction regioselectively yields the desired benzophenone precursor.

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

-

Reagents: To the flask, add phenol (1.0 eq) and phthalic anhydride (1.0 eq).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, approx. 2.5 eq) in portions. The reaction is exothermic.

-

Reaction: Heat the mixture to 120-140 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Isolation: The crude 2-(4-hydroxybenzoyl)benzoic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.

Stage 2: Intramolecular Cyclization to 9-Oxo-9H-xanthene-2-carboxylic acid

Principle: The formation of the central pyran ring of the xanthone core is achieved through an acid-catalyzed intramolecular electrophilic aromatic substitution, which is a dehydrative cyclization. Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are used to protonate the ketone, making the adjacent aromatic ring susceptible to attack by the hydroxyl group on the second ring.

Step-by-Step Protocol:

-

Setup: In a clean, dry flask equipped with a magnetic stirrer, place the purified 2-(4-hydroxybenzoyl)benzoic acid (1.0 eq) from Stage 1.

-

Acid Addition: Add concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) in sufficient quantity to act as both the catalyst and solvent.

-

Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction completion by TLC.

-

Workup: Cool the reaction mixture and carefully pour it into a beaker of ice water.

-

Isolation: The product, 9-Oxo-9H-xanthene-2-carboxylic acid, will precipitate as a solid. Collect the precipitate by vacuum filtration.

-

Purification: Wash the solid with copious amounts of water to remove any residual acid, followed by a wash with a cold organic solvent like ethanol or methanol. The product is often of high purity at this stage but can be further purified by recrystallization from a high-boiling-point solvent like DMF or DMSO/water if necessary.

Section 3: Application in Drug Discovery: A Scaffold for mGluR1 Modulators

While the xanthone core has diverse biological activities, its most compelling recent application is as a scaffold for developing modulators of the metabotropic glutamate receptor 1 (mGluR1).

The mGluR1 Target

mGluR1 is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability. It is predominantly coupled to the Gq/G₁₁ signaling pathway.[5][6] Dysregulation of mGluR1 signaling is implicated in numerous neurological and psychiatric disorders, including chronic pain, anxiety, and schizophrenia, making it a high-value therapeutic target.

The Role as a Positive Allosteric Modulator (PAM) Scaffold

Directly activating or inhibiting a receptor at its primary (orthosteric) ligand binding site can lead to off-target effects and rapid receptor desensitization. Positive Allosteric Modulators (PAMs) offer a more nuanced therapeutic strategy. PAMs bind to a topographically distinct (allosteric) site on the receptor, where they do not activate the receptor on their own but enhance the response to the endogenous ligand (glutamate).[7] This preserves the natural spatial and temporal patterns of receptor activation.

The rigid xanthene framework has proven to be an excellent starting point for the synthesis of potent and selective mGluR1 PAMs.[8][9] The carboxylic acid handle on 9-Oxo-9H-xanthene-2-carboxylic acid is the key synthetic attachment point, allowing for the addition of various chemical moieties to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties. While many published examples start from the related 9H-xanthene-9-carboxylic acid, the underlying principle and utility of the core scaffold are directly transferable.[8][9]

Section 4: Experimental Protocol: Functional Characterization of mGluR1 Modulation

To validate the activity of novel compounds derived from the 9-Oxo-9H-xanthene-2-carboxylic acid scaffold, a robust functional assay is required. A calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) is the industry-standard method for high-throughput screening of Gq-coupled receptors like mGluR1.

Principle: Cells engineered to express mGluR1 are loaded with a calcium-sensitive fluorescent dye. The Gq pathway, when activated, leads to the release of intracellular calcium stores.[10] This increase in cytosolic calcium is detected as an increase in fluorescence. A PAM will not elicit a signal on its own but will potentiate the signal produced by a low concentration of an agonist like glutamate.

Detailed FLIPR Calcium Mobilization Protocol

-

Cell Preparation:

-

One day prior to the assay, seed HEK293 cells (or another suitable host cell line) stably expressing human mGluR1 into black-walled, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a dye loading buffer using a commercial calcium flux assay kit (e.g., FLIPR Calcium 4 Assay Kit) according to the manufacturer's instructions.[11] This typically involves dissolving the fluorescent dye and a probenecid solution (to prevent dye leakage) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium from the plates and add 20 µL of the dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds (derived from 9-Oxo-9H-xanthene-2-carboxylic acid) in assay buffer. A typical starting concentration is 10 mM in DMSO, serially diluted to achieve a final assay concentration range from ~10 nM to 30 µM.

-

Prepare a solution of the agonist (L-glutamate) at a concentration that gives a sub-maximal response (e.g., EC₂₀). This concentration must be determined empirically beforehand.

-

Prepare separate compound plates for the test compounds and the agonist.

-

-

FLIPR Assay Execution:

-

Place both the cell plate and the compound plates into the FLIPR instrument.

-

Baseline Reading: The instrument measures the baseline fluorescence of each well for 10-20 seconds.

-

PAM Addition: The instrument automatically adds the test compounds (or vehicle control) to the cell plate and continues to record the fluorescence. In this step, no significant signal is expected for a true PAM.

-

Agonist Addition: After a 2-5 minute incubation with the test compound, the instrument adds the EC₂₀ concentration of L-glutamate to all wells.

-

Signal Recording: Fluorescence is recorded for an additional 2-3 minutes to capture the full calcium mobilization response.

-

-

Data Analysis:

-

The response is typically measured as the maximum fluorescence signal minus the baseline signal.

-

Plot the response against the concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which the compound produces 50% of its maximal potentiation effect).

-

Section 5: Signaling Pathway Context

The diagram below illustrates the canonical Gq signaling pathway for mGluR1 and highlights the amplifying role of a Positive Allosteric Modulator (PAM).

Caption: Gq-coupled signaling pathway of mGluR1 enhanced by a PAM.

Conclusion

9-Oxo-9H-xanthene-2-carboxylic acid stands out as a molecule of significant utility for medicinal chemists and drug discovery professionals. Its robust and stable tricyclic core, combined with a strategically placed carboxylic acid functional group, provides a reliable platform for synthetic elaboration. While possessing a rich history as part of the broader class of biologically active xanthones, its most promising modern application is as a foundational scaffold for the development of highly selective positive allosteric modulators for challenging neurological targets like the mGluR1 receptor. The synthetic accessibility and structural rigidity of this compound ensure its continued relevance as a valuable building block in the design of next-generation therapeutics.

References

- Ghasemi Ghahsare, A., Nazifi, Z. S., & Nazifi, S. M. R. (2019). Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review. Current Organic Synthesis.

-

Vieira, E., Huwyler, J., Jolidon, S., Knoflach, F., Mutel, V., & Wichmann, J. (2009). Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers. Bioorganic & Medicinal Chemistry Letters, 19(6), 1666–1669. [Link]

-

Ellis, G. P., & Thomas, I. L. (1974). Synthesis of 9-oxoxanthen-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 2570-2573. [Link]

-

ResearchGate. (2005). 9H-Xanthene-9-carboxylic Acid[1][3][12]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Retrieved February 7, 2026, from [Link]

-

Popik, P., & Wrobel, M. (2019). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. International Journal of Molecular Sciences, 20(7), 1590. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved February 7, 2026, from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 7, 2026, from [Link]

-

YouTube. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. Science With Tal. Retrieved February 7, 2026, from [Link]

-

Habrian, C., et al. (2016). Signaling specificity and kinetics of the human metabotropic glutamate receptors. PLoS ONE, 11(4), e0152893. [Link]

-

ResearchGate. (2009). Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers | Request PDF. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2005). Alkyl diphenylacetyl, 9H-xanthene- and 9H-thioxanthene-carbonyl carbamates as positive allosteric modulators of mGlu1 receptors | Request PDF. Retrieved February 7, 2026, from [Link]

-

Park, S., et al. (2006). A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Journal of Neuroscience, 26(3), 859-869. [Link]

-

Frontiers in Pharmacology. (2012). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Retrieved February 7, 2026, from [Link]

-

Tora, G. H., & Cubo, L. (2012). Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α. Journal of Biological Chemistry, 287(47), 39639–39649. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. usbio.net [usbio.net]

- 3. xanthone-2-carboxylic acid | 40274-67-7 [chemicalbook.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. chemsynthesis.com [chemsynthesis.com]

Synthesis of 9-Oxo-9H-xanthene-2-carboxylic Acid Derivatives: An In-Depth Technical Guide

Foreword: The Enduring Appeal of the Xanthone Core in Medicinal Chemistry

The 9-oxo-9H-xanthene, or xanthone, scaffold is a privileged heterocyclic system that has consistently captured the attention of medicinal chemists and drug discovery professionals. Its rigid, planar structure provides an ideal framework for the development of therapeutic agents with a wide range of biological activities.[1][2] Notably, derivatives of 9-oxo-9H-xanthene-2-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable molecules, offering field-proven insights into the practical execution of these reactions. We will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step protocols and a comparative analysis of their respective strengths and limitations.

Strategic Approaches to the Xanthone Nucleus

The synthesis of the 9-oxo-9H-xanthene-2-carboxylic acid core can be broadly categorized into three primary strategies, each with its own set of advantages and considerations:

-

The Benzophenone Route: This classical approach involves the construction of a suitably substituted 2-hydroxybenzophenone intermediate, followed by an intramolecular cyclization to form the xanthone ring system.

-

The Ullmann Condensation Strategy: This method relies on the copper-catalyzed formation of a diaryl ether linkage, followed by an intramolecular electrophilic cyclization to yield the xanthone core.

-

Post-Synthetic Modification via Cross-Coupling Reactions: Modern synthetic methodologies, such as the Suzuki-Miyaura coupling, offer powerful tools for the late-stage functionalization of a pre-formed xanthone scaffold, allowing for the rapid generation of diverse derivatives.

This guide will explore each of these strategies in detail, providing both the theoretical framework and the practical knowledge necessary for their successful implementation in a research and development setting.

Part 1: The Benzophenone Route: Building from a Central Ketone

The synthesis of xanthones from benzophenone precursors is a long-established and versatile method. The key to this approach lies in the strategic construction of a 2,2'-dihydroxybenzophenone or a related derivative that can undergo efficient intramolecular cyclization.

Causality Behind Experimental Choices

The choice of starting materials and reaction conditions for the initial Friedel-Crafts acylation is critical. The reactivity of both the benzoic acid derivative and the phenolic component will dictate the choice of catalyst and solvent. For the subsequent cyclization, the nature of the substituents on the benzophenone will influence the choice of dehydrating agent and the reaction temperature.

Experimental Protocol: Synthesis of a Substituted Benzophenone and Subsequent Cyclization

This protocol outlines a general two-step procedure for the synthesis of a 9-oxo-9H-xanthene-2-carboxylic acid derivative via a benzophenone intermediate.

Step 1: Friedel-Crafts Acylation to Form the Benzophenone Intermediate

-

Reaction Setup: To a solution of a substituted phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, 1.2-2.5 eq.) portion-wise at 0 °C under an inert atmosphere.

-

Addition of the Acylating Agent: Slowly add a solution of a substituted benzoic acid or its corresponding acyl chloride (1.0-1.2 eq.) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzophenone.

Step 2: Intramolecular Cyclization to the Xanthone Core

-

Reaction Setup: Dissolve the synthesized benzophenone (1.0 eq.) in a high-boiling point solvent (e.g., diphenyl ether) or in a dehydrating acid (e.g., concentrated sulfuric acid, polyphosphoric acid).

-

Heating and Cyclization: Heat the reaction mixture to a high temperature (typically 180-250 °C for solvent-based reactions, or 80-120 °C for acid-catalyzed reactions) for 2-6 hours.

-

Workup and Purification: For reactions in a high-boiling solvent, cool the mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product. Filter the solid and wash thoroughly. For acid-catalyzed reactions, carefully pour the cooled reaction mixture onto ice, collect the precipitate by filtration, and wash with water until neutral. The crude xanthone can be further purified by recrystallization or column chromatography.[6][7]

Figure 1: General workflow for the synthesis of 9-oxo-9H-xanthene-2-carboxylic acid derivatives via the benzophenone route.

Part 2: The Ullmann Condensation Strategy: Forging the Diaryl Ether Linkage

The Ullmann condensation provides a powerful alternative for constructing the xanthone skeleton, particularly when the desired substitution patterns are not readily accessible through the benzophenone route. This method involves two key transformations: the copper-catalyzed formation of a 2-phenoxybenzoic acid derivative, followed by an acid-catalyzed intramolecular cyclization.

Causality Behind Experimental Choices

The success of the Ullmann condensation is highly dependent on the nature of the copper catalyst, the solvent, and the temperature.[6][8] Traditional Ullmann conditions often require harsh reaction temperatures. However, modern protocols utilizing ligands for the copper catalyst can facilitate the reaction under milder conditions. The subsequent cyclization is typically achieved using a strong protic acid or a Lewis acid, with the choice of acid and reaction temperature being crucial for achieving high yields and avoiding side reactions.

Experimental Protocol: Two-Step Synthesis via Ullmann Condensation and Cyclization

This protocol details the synthesis of a 9-oxo-9H-xanthene-2-carboxylic acid derivative starting from a substituted phenol and a 2-halobenzoic acid.

Step 1: Ullmann Condensation to Form the Diaryl Ether

-

Reaction Setup: In a round-bottom flask, combine the substituted phenol (1.0 eq.), the 2-halobenzoic acid (1.0-1.2 eq.), a copper catalyst (e.g., copper(I) oxide, copper(I) iodide, 5-10 mol%), a base (e.g., potassium carbonate, cesium carbonate, 2.0-3.0 eq.), and a high-boiling polar solvent (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)).[9]

-

Reaction Progression: Heat the mixture to 140-180 °C under an inert atmosphere for 12-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The precipitated product is collected by filtration, washed with water, and dried. The crude 2-phenoxybenzoic acid derivative can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Reaction Setup: Add the 2-phenoxybenzoic acid derivative (1.0 eq.) to a dehydrating acid such as concentrated sulfuric acid or Eaton's reagent (polyphosphoric acid in methane sulfonic acid) at 0 °C.

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating (40-80 °C) for 1-4 hours until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated xanthone is collected by filtration, washed extensively with water until the filtrate is neutral, and then dried. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can provide the pure 9-oxo-9H-xanthene-2-carboxylic acid derivative.[7]

Figure 2: General workflow for the synthesis of 9-oxo-9H-xanthene-2-carboxylic acid derivatives via the Ullmann condensation strategy.

Part 3: Suzuki-Miyaura Coupling for Late-Stage Functionalization

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. In the context of 9-oxo-9H-xanthene-2-carboxylic acid derivatives, this reaction is particularly valuable for the late-stage introduction of aryl or heteroaryl substituents onto the xanthone core. This allows for the rapid generation of a library of analogues from a common halo-substituted xanthone intermediate.

Causality Behind Experimental Choices

The efficiency of the Suzuki coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. The reactivity of the aryl halide (iodide > bromide > chloride) and the nature of the boronic acid or ester will also influence the reaction conditions. The base is crucial for the activation of the boronic acid and the subsequent transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling on a Xanthone Scaffold

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-substituted 9-oxo-9H-xanthene-2-carboxylate ester with an arylboronic acid.

-

Reaction Setup: In a reaction vessel, combine the halo-substituted 9-oxo-9H-xanthene-2-carboxylate ester (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water). Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon, nitrogen) for 15-30 minutes.

-

Reaction Progression: Heat the reaction mixture to 80-100 °C for 4-12 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired arylated xanthone derivative.

Figure 3: General workflow for the late-stage functionalization of a 9-oxo-9H-xanthene-2-carboxylic acid derivative via Suzuki-Miyaura coupling.

Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Starting Materials | Key Transformation(s) | Advantages | Disadvantages | Typical Yields |

| Benzophenone Route | Substituted Phenols, Substituted Benzoic Acids | Friedel-Crafts Acylation, Intramolecular Cyclization | Well-established, readily available starting materials, good for certain substitution patterns. | Can lack regioselectivity in the Friedel-Crafts step, harsh cyclization conditions may be required. | 40-70% |

| Ullmann Condensation | Substituted Phenols, 2-Halobenzoic Acids | Copper-catalyzed Diaryl Ether Formation, Intramolecular Cyclization | Good for accessing substitution patterns difficult to obtain via the benzophenone route. | Often requires high temperatures, copper catalyst can be difficult to remove, potential for side reactions. | 50-80% |

| Suzuki Coupling | Halo-substituted Xanthone, Arylboronic Acids | Palladium-catalyzed C-C Bond Formation | Excellent for late-stage diversification, mild reaction conditions, high functional group tolerance. | Requires a pre-functionalized xanthone core, cost of palladium catalysts. | 70-95% |

Biological Significance of 9-Oxo-9H-xanthene-2-carboxylic Acid Derivatives

Derivatives of 9-oxo-9H-xanthene-2-carboxylic acid have demonstrated a remarkable range of biological activities, making them highly attractive candidates for drug development.

| Derivative | Biological Activity | Reported IC₅₀ / MIC Values | Reference |

| 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | Anticancer (Breast Cancer, T-47D) | IC₅₀ = 19.7 μM | [3] |

| 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | Anticancer (Neuroblastoma, SK-N-MC) | IC₅₀ = 25.2 μM | [3] |

| Various N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | Antimicrobial (Staphylococcus aureus) | MIC = 1–4 µg/mL | [10] |

| Various 2-thiophene carboxylic acid thioureides | Antimicrobial (Bacillus subtilis) | MIC = 7.8–125 μg/mL | [4] |

Conclusion and Future Perspectives

The synthesis of 9-oxo-9H-xanthene-2-carboxylic acid derivatives remains a vibrant and important area of research in medicinal chemistry. The classical benzophenone and Ullmann condensation routes continue to be valuable for the construction of the core xanthone scaffold, while modern cross-coupling reactions like the Suzuki-Miyaura coupling have revolutionized the ability to rapidly generate diverse libraries of analogues for structure-activity relationship studies. The potent biological activities exhibited by these compounds, particularly in the areas of oncology and infectious diseases, ensure that the development of novel and efficient synthetic strategies for their preparation will continue to be a priority for the drug discovery community. Future efforts will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of a wider range of biological targets for this versatile and promising class of molecules.

References

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available from: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

-

2-methoxydiphenyl ether. Organic Syntheses Procedure. Available from: [Link]

- Process for the preparation of 2-arylthiobenzoic acids. Google Patents.

-

Ullmann condensation. Wikipedia. Available from: [Link]

-

Aromatic nucleophilic substitution. Part 3. Preparation of novel 9‐oxo‐9H‐thioxanthene‐ and 9‐oxo‐9H‐xanthenedicarboximides and ‐dicarboxylates. ResearchGate. Available from: [Link]

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. Available from: [Link]

-

Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers. PubMed. Available from: [Link]

-

9H-Xanthene-9-carboxylic Acid[8][11][12]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. ResearchGate. Available from: [Link]

-

Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis. PubMed. Available from: [Link]

-

Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst. Jurnal Kimia Valensi. Available from: [Link]

-

Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. National Institutes of Health. Available from: [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available from: [Link]

-

Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. PMC. Available from: [Link]

-

9-Membered Carbocycle Formation: Development of Distinct Friedel–Crafts Cyclizations and Application to a Scalable Total Synthesis of (±)-Caraphenol A. National Institutes of Health. Available from: [Link]

-

Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ResearchGate. Available from: [Link]

-

Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. Beilstein Journals. Available from: [Link]

-

Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. Beilstein Journals. Available from: [Link]

-

Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives [beilstein-journals.org]

- 3. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst [ijsr.net]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

Biological Activity of 9-Oxo-9H-xanthene-2-carboxylic Acid: A Technical Guide

Executive Summary

9-Oxo-9H-xanthene-2-carboxylic acid (CAS: 117-02-2), often referred to as Xanthone-2-carboxylic acid, represents a "privileged scaffold" in medicinal chemistry. Unlike its vascular-disrupting congener DMXAA (5,6-dimethylxanthenone-4-acetic acid), the 2-carboxylic acid isomer functions primarily as a planar pharmacophore optimized for DNA intercalation and enzyme inhibition.

This guide analyzes the molecule’s utility not merely as a final drug, but as a critical intermediate for synthesizing amino-acid conjugates and amine derivatives with potent anticancer (G-quadruplex stabilization) and antimicrobial (DNA gyrase inhibition) profiles.

Part 1: Molecular Architecture & Pharmacophore Analysis

The biological activity of 9-Oxo-9H-xanthene-2-carboxylic acid is dictated by its rigid tricyclic heteroaromatic core.

Structural Determinants of Activity[1][2][3]

-

Planarity: The tricyclic xanthone core is strictly planar, allowing it to slide between DNA base pairs (intercalation).

-

C2-Carboxyl Moiety: This position is electronically strategic. It serves as a "handle" for chemical modification (e.g., amidation) to improve solubility and target specificity. In its free acid form, the pKa (~3.8–4.2) limits membrane permeability, necessitating derivatization for intracellular targets.

-

C9-Carbonyl: This group acts as a hydrogen bond acceptor, crucial for interacting with residues in the binding pockets of enzymes like DNA gyrase or topoisomerase II .

The "Scaffold" Concept

Research indicates that while the free acid possesses modest anti-inflammatory activity, its primary value lies in Structure-Activity Relationship (SAR) expansion.

-

Free Acid: Weak to moderate affinity for DNA; poor cellular uptake.

-

Amide Derivatives (e.g., Xan-2 series): High affinity for DNA; significant cytotoxicity against HeLa and A549 cell lines.

Part 2: Biological Activity Profile[1][4][5][6][7]

Anticancer Mechanism: G-Quadruplex Stabilization & Intercalation

The most significant biological application of this scaffold is in oncology. Derivatives of 9-Oxo-9H-xanthene-2-carboxylic acid have been shown to bind DNA more effectively than their 1-carboxylic acid counterparts.

-

Mechanism: The planar xanthone nucleus intercalates into double-stranded DNA (dsDNA) and stabilizes G-quadruplex structures (specifically c-MYC and telomeric G4 DNA). This stabilization inhibits telomerase enzyme activity, preventing cancer cell immortality.

-

Selectivity: Functionalization at the C2 position with cationic side chains (e.g., N,N-dimethylaminoethyl) enhances electrostatic attraction to the negatively charged phosphate backbone of DNA.

Antimicrobial Activity: Bacterial Gyrase Inhibition

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) when lipophilic chains are attached to the carboxyl group.

-

Target: Bacterial DNA Gyrase (Topoisomerase II).

-

Mode of Action: The xanthone core stacks against the DNA bases at the enzyme's active site, while the C2-substituent interacts with the ATPase domain, locking the enzyme-DNA complex and causing double-strand breaks.

Anti-inflammatory & Anti-allergic Potential

7-substituted derivatives of 9-Oxo-9H-xanthene-2-carboxylic acid have historically been investigated for anti-allergic properties, functioning similarly to chromones by stabilizing mast cell membranes and preventing histamine release.

Part 3: Experimental Protocols

Synthesis of 9-Oxo-9H-xanthene-2-carboxylic Acid

Rationale: Direct oxidation of methyl-xanthones is common, but the oxidative cyclization of benzophenones provides higher regioselectivity.

Protocol: Cyclization Route

-

Precursor Preparation: Synthesize 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid via Friedel-Crafts acylation.

-

Oxidative Coupling:

-

Dissolve the precursor in an alkaline solution (

in -

Critical Step: Maintain pH > 10 to ensure phenolate formation, which facilitates the radical coupling mechanism.

-

Heat to reflux for 4–6 hours.

-

-

Isolation:

-

Acidify the mixture with HCl to precipitate the crude acid.

-

Recrystallize from ethanol/water to obtain pale yellow needles.

-

-

Validation: Check melting point (>300°C) and IR (C=O stretch at ~1650 cm⁻¹, COOH stretch broad 2500–3000 cm⁻¹).

DNA Binding Assay (UV-Vis Titration)

Rationale: This assay quantifies the affinity (

Step-by-Step Methodology:

-

Preparation: Prepare a 20 µM solution of the xanthone derivative in Tris-HCl buffer (pH 7.4).

-

Titration: Add aliquots of Calf Thymus DNA (CT-DNA) stock solution (0–100 µM) to the xanthone solution.

-

Measurement: Record UV-Vis spectra (200–500 nm) after each addition. Allow 5 minutes equilibration time.

-

Observation: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) at the

(typically ~260–280 nm for the xanthone core). These spectral changes confirm intercalation. -

Calculation: Use the Benesi-Hildebrand equation to calculate the intrinsic binding constant (

).

Part 4: Data & Visualization

Comparative Activity Data

The following table summarizes the activity of the free acid versus its amino-acid conjugated derivatives (SAR data synthesized from recent literature).

| Compound Variant | Substituent at C2 | DNA Binding ( | IC50 (HeLa Cells) | Primary Mechanism |

| Parent Acid | -OH (Free Acid) | 0.45 | > 100 µM | Weak Intercalation |

| Derivative A | -Glycine-OMe | 2.10 | 45 µM | Intercalation |

| Derivative B | -Tryptophan-OMe | 12.50 | 8.2 µM | Intercalation + Groove Binding |

| Derivative C | -N(CH3)2 (Amine) | 45.00 | 2.1 µM | G-Quadruplex Stabilization |

Mechanism of Action Pathway

The following diagram illustrates the pharmacological pathway from administration to apoptosis.

Caption: Pharmacological cascade of Xanthone-2-carboxylic acid derivatives, highlighting dual targeting of DNA structure and enzymatic machinery.

Synthesis Workflow

The chemical pathway to generate the scaffold and its bioactive amides.

Caption: Synthetic route from benzophenone precursors to the bioactive amide derivatives via the 2-carboxylic acid scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65736, Xanthene-9-carboxylic acid (and related Xanthone-2-COOH derivatives). Retrieved from [Link][1]

-

Sousa, E., et al. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities.[2] European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Verma, S., et al. (2023). New Xanthone Derivatives as Potent G-Quadruplex Binders for Developing Anti-Cancer Therapeutics. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Resende, D. I. S. P., et al. (2020). Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents. Molecules.[3][4][5][6][1][2][7][8][9][10][11] Retrieved from [Link]

-

ResearchGate (2018). Xanthone Conjugated Amino Acids As Potential Anticancer And DNA Binding Agents. Retrieved from [Link]

Sources

- 1. 9-Oxo-9H-thioxanthene-4-carboxylic acid | C14H8O3S | CID 429298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 9-oxo-9H-Thioxanthene-2-carboxylic acid | C14H8O3S | CID 429296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: 9-Oxo-9H-xanthene-2-carboxylic Acid Mechanism of Action

This guide provides an in-depth technical analysis of 9-Oxo-9H-xanthene-2-carboxylic acid (also known as xanthone-2-carboxylic acid), a privileged scaffold in medicinal chemistry. It synthesizes its role as a kinetic stabilizer in amyloidosis, a positive allosteric modulator (PAM) in CNS disorders, and a structural template for vascular disrupting agents.

Executive Summary

9-Oxo-9H-xanthene-2-carboxylic acid (CAS: 3840-05-1) functions as a high-value pharmacophore hub rather than a single-target ligand. Its planar tricyclic core, combined with the C2-carboxylic acid moiety, allows it to mimic thyroxine (T4) for Transthyretin (TTR) stabilization , preventing amyloidogenesis. Simultaneously, its amide derivatives serve as potent Positive Allosteric Modulators (PAMs) of the mGlu1 receptor, offering neuroprotective pathways. This guide dissects the molecular mechanics of these interactions, supported by validated synthesis protocols and assay methodologies.

| Feature | Technical Specification |

| Chemical Formula | C₁₄H₈O₄ |

| Molecular Weight | 240.21 g/mol |

| Primary Target (Acid) | Transthyretin (TTR) Tetramer (Kinetic Stabilizer) |

| Primary Target (Amides) | mGlu1 Receptor (Positive Allosteric Modulator) |

| Secondary Targets | Topoisomerase II, Tumor Vasculature (DMXAA analog) |

Structural Biology & Pharmacophore Analysis

The biological activity of 9-oxo-9H-xanthene-2-carboxylic acid is dictated by two structural domains:

-

The Xanthone Core (Planar Tricycle):

-

Intercalation Potential: The planar system allows for

stacking interactions with DNA base pairs or aromatic residues (Phe, Tyr, Trp) in protein binding pockets. -

Rigidity: Unlike flexible biphenyl systems, the central pyranone ring locks the phenyl rings in a coplanar orientation, reducing the entropic cost of binding.

-

-

The C2-Carboxylic Acid (Anionic Anchor):

-

Hydrogen Bonding: Acts as a critical hydrogen bond acceptor/donor. In TTR binding, this moiety mimics the carboxylate of thyroxine, engaging in electrostatic interactions with Lys15 residues in the T4 binding channel.

-

Derivatization Handle: The C2 position is electronically favorable for amide coupling, essential for converting the TTR stabilizer into an mGlu1 modulator.

-

Mechanism of Action (MOA)

Primary MOA: Transthyretin (TTR) Kinetic Stabilization

Indication: Transthyretin Amyloidosis (ATTR). Mechanism: TTR exists as a homotetramer that transports thyroxine and retinol. In ATTR, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.

-

Binding Site: 9-Oxo-9H-xanthene-2-carboxylic acid binds to the two distinct thyroxine-binding pockets at the dimer-dimer interface of the TTR tetramer.

-

Interaction Mode: The xanthone scaffold occupies the hydrophobic halogen-binding pockets (HBP), while the C2-carboxylate forms electrostatic bridges with Lys15 and Ser117 .

-

Result: This binding raises the activation energy barrier for tetramer dissociation (kinetic stabilization), effectively "freezing" the protein in its functional state and preventing amyloidogenesis.

Secondary MOA: mGlu1 Positive Allosteric Modulation

Indication: CNS disorders (Schizophrenia, Cognitive dysfunction). Mechanism: When the C2-carboxylic acid is converted to specific amides (e.g., oxazol-2-yl-amides), the MOA shifts.

-

Allosteric Binding: The ligand binds to a transmembrane domain distinct from the orthosteric glutamate site.

-

Cooperativity: Binding induces a conformational change that increases the affinity of the receptor for glutamate or enhances the efficacy of G-protein coupling (Gq/11 pathway).

-

Signaling Cascade: Potentiation leads to increased PLC

activity

MOA Visualization (DOT Diagram)

The following diagram illustrates the dual-pathway mechanism dependent on the C2-functionalization.

Caption: Dual mechanistic pathways of the xanthone-2-carboxylic acid scaffold: TTR stabilization (free acid) vs. mGlu1 modulation (amide derivatives).

Experimental Protocols

Synthesis of 9-Oxo-9H-xanthene-2-carboxylic Acid

Validation Level: Standard Organic Synthesis

Method A: Friedel-Crafts Acylation (High Purity) This method is preferred for generating the core scaffold without metal contamination.

-

Reagents: 2-Methoxybenzoic acid, Methyl 4-hydroxybenzoate, Polyphosphoric acid (PPA).

-

Step 1 (Benzophenone Formation):

-

Combine 2-methoxybenzoic acid (1.0 eq) and methyl 4-hydroxybenzoate (1.0 eq) in PPA.

-

Heat to 100°C for 3 hours. The PPA acts as both solvent and catalyst for the acylation.

-

-

Step 2 (Cyclization):

-

Increase temperature to 120°C for 2 hours to induce intramolecular cyclization (loss of methanol/water).

-

-

Step 3 (Hydrolysis):

-

Pour reaction mixture into crushed ice.

-

Precipitate is collected and refluxed in 10% NaOH/Ethanol (1:1) for 2 hours to hydrolyze the ester.

-

Acidify with HCl to pH 2.

-

-

Purification: Recrystallize from Ethanol/DMF.

-

Yield: ~65-75%.

-

Characterization: 1H NMR (DMSO-d6) shows characteristic xanthone doublets at

7.5-8.5 ppm.

-

TTR Turbidimetric Kinetic Stability Assay

Validation Level: In Vitro Drug Discovery

This assay measures the compound's ability to inhibit acid-induced aggregation of TTR.

-

Preparation:

-

Protein: Recombinant Wild-Type (WT) TTR (0.4 mg/mL) in phosphate buffer (pH 7.4).

-

Compound: Prepare 10 mM stock in DMSO.

-

-

Incubation:

-

Incubate TTR with the test compound (at 2x, 5x, 10x molar excess) for 30 min at 37°C.

-

-

Acid Denaturation:

-

Add Acetate buffer (pH 4.4) to initiate tetramer dissociation and aggregation.

-

-

Measurement:

-

Monitor turbidity (Absorbance at 400 nm) every 10 minutes for 2 hours.

-

-

Data Analysis:

-

Calculate % Inhibition =

. -

Success Criteria: >50% inhibition at 10µM indicates a potent stabilizer.

-

Quantitative Data Summary

The following table summarizes the binding and activity profiles of the core acid and its key derivatives.

| Compound Variant | Target | Assay Type | Activity Metric | Reference |

| 9-Oxo-9H-xanthene-2-COOH | TTR Tetramer | Turbidimetry | >90% Stab. @ 7.2 µM | [1] |

| 4-Chloro-9-oxo...-2-COOH | TTR Tetramer | X-Ray/Binding | IC50: 6.7 µM | [2] |

| Oxazol-2-yl-amide deriv. | mGlu1 Receptor | Ca2+ Flux (FLIPR) | EC50: 32 nM | [3] |

| DMXAA (Structural Analog) | STING (Murine) | IFN-beta Induction | EC50: ~10 µM | [4] |

References

-

Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones. International Journal of Molecular Sciences. Link

-

Crystal structure of human transthyretin in complex with 4-chloro-9-oxo-9H-xanthene-2-carboxylic acid. RCSB Protein Data Bank. Link

-

Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers. Bioorganic & Medicinal Chemistry. Link

-

Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules. Link

-

Synthesis and cancer cell cytotoxicity of substituted xanthenes. Bioorganic & Medicinal Chemistry. Link

An In-depth Technical Guide to the Physicochemical Characteristics of 9-Oxo-9H-xanthene-2-carboxylic acid

Introduction: The Significance of the Xanthene Scaffold

The xanthene core, a privileged heterocyclic system, is a cornerstone in medicinal chemistry and materials science. Its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Specifically, 9-Oxo-9H-xanthene-2-carboxylic acid, a xanthone derivative, represents a critical molecular scaffold. The introduction of the carboxylic acid moiety at the 2-position and the ketone at the 9-position significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall polarity. These modifications are pivotal for modulating pharmacokinetic and pharmacodynamic profiles, making a thorough understanding of its physicochemical characteristics essential for any research or development endeavor.

This guide provides a comprehensive analysis of the core physicochemical properties of 9-Oxo-9H-xanthene-2-carboxylic acid, outlines robust experimental protocols for their determination, and offers insights into the interpretation of the resulting data.

Part 1: Core Physicochemical Profile

A molecule's behavior in both biological and chemical systems is dictated by its intrinsic properties. For 9-Oxo-9H-xanthene-2-carboxylic acid (CAS No. 40274-67-7), these properties provide the foundational data for formulation, analytical method development, and interpretation of biological activity.

Molecular Structure and Key Identifiers

The foundational step in characterizing any compound is understanding its structure and fundamental identifiers. The diagram below illustrates the key functional groups that govern the molecule's properties: the rigid tricyclic xanthone core, the electron-withdrawing ketone, and the acidic carboxylic acid group.

Caption: Key functional groups of the target molecule.

Summary of Physicochemical Data

The following table summarizes the key physicochemical parameters for 9-Oxo-9H-xanthene-2-carboxylic acid. It is important to note that while some data is available for this specific molecule, other parameters are inferred from closely related analogs like xanthene-9-carboxylic acid due to sparse literature. Such inferences provide a critical starting point for experimental design.

| Property | Value | Source / Comment |

| CAS Number | 40274-67-7 | [2] |

| Molecular Formula | C₁₄H₈O₄ | [2] |

| Molecular Weight | 240.21 g/mol | [2] |

| Melting Point | Data not available. Expected to be high (>200°C) based on the rigid, planar structure and related compounds like Xanthene-9-carboxylic acid (>195°C with decomposition).[3] | |

| Boiling Point | Data not available.[2] Expected to decompose before boiling under atmospheric pressure. | |

| Solubility | Data not available. Expected to have good solubility in polar aprotic solvents like DMSO and alcohols like Methanol, similar to Xanthene-9-carboxylic acid.[3] Aqueous solubility is expected to be pH-dependent, increasing significantly above its pKa. | |

| pKa | Data not available. The carboxylic acid group suggests an acidic pKa, likely in the range of 3-5, typical for aromatic carboxylic acids. | |

| Physical State | Solid at room temperature.[2] |

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. For a compound like 9-Oxo-9H-xanthene-2-carboxylic acid, a multi-technique approach (NMR, IR, MS) is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the carboxylic acid-substituted ring will be deshielded due to the electron-withdrawing nature of both the carboxyl and ketone groups. The carboxylic acid proton itself is expected to be a broad singlet far downfield (10-13 ppm), which would disappear upon D₂O exchange.[4]

-

¹³C NMR: The carbon NMR will be characterized by a signal for the carbonyl carbon of the carboxylic acid around 160-180 ppm and the ketone carbonyl carbon around 180-200 ppm.[4] The remaining aromatic carbons will appear in the 110-160 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically appearing between 2500-3300 cm⁻¹.[4]

-

A sharp, strong C=O stretch from the ketone group, expected around 1650-1680 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.[4]

-

C-O stretching and aromatic C=C bending vibrations in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 9-Oxo-9H-xanthene-2-carboxylic acid (MW: 240.21), high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₄H₈O₄. The predicted monoisotopic mass for the [M+H]⁺ adduct is 241.04953 Da.[5] Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45).[4]

Part 3: Experimental Workflows and Protocols

The following section details standardized protocols for determining the key physicochemical properties. These workflows are designed to be self-validating and provide a clear rationale for each step.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of 9-Oxo-9H-xanthene-2-carboxylic acid should follow a structured path to ensure data integrity.

Caption: A logical workflow for comprehensive characterization.

Protocol 1: Melting Point Determination (Thiele Tube Method)

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities.

-

Preparation: Finely powder a small amount (2-3 mg) of dry 9-Oxo-9H-xanthene-2-carboxylic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Secure the capillary tube to a calibrated thermometer. Immerse the setup in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The convection currents of the oil will ensure uniform heating.

-

Observation: As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-

Validation: For accuracy, it is best practice to calibrate the thermometer using standards with known melting points before the experiment.

Protocol 2: Kinetic Solubility Assessment in DMSO

Rationale: Understanding solubility is critical for preparing stock solutions for biological assays and analytical experiments. DMSO is a common solvent for screening compounds.

-

Stock Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). This serves as the starting point.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) solution.

-

Incubation & Measurement: Incubate the plate at room temperature for 2 hours. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control. This method provides a rapid assessment of solubility under assay-relevant conditions.

Protocol 3: Sample Preparation for Spectroscopic Analysis

Rationale: Proper sample preparation is paramount for acquiring high-quality, interpretable spectra.

-

NMR Spectroscopy:

-

Weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it is expected to be a good solvent for this compound).

-

Vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer the solution to an NMR tube using a Pasteur pipette.

-

-

IR Spectroscopy (ATR Method):

-

Place a small amount of the powdered solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum. This method requires minimal sample and no preparation of pellets.

-

-

Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

Inject the filtered solution into the LC-MS system, typically using electrospray ionization (ESI) in both positive and negative modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

References

-

Blackburn, A. C., et al. (1996). Xanthene-9-carboxylic acid. Acta Crystallographica Section C, Crystal Structure Communications, 52(Pt 6), 1486–1488. Retrieved from [Link]

-

Wang, F., et al. (2019). Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase. ResearchGate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 9H-xanthene-2-carboxylate. Retrieved from [Link]

-

Antony, L. A. P., et al. (2013). Fluorescein Analogue Xanthene-9-Carboxylic Acid: A Transition-Metal Free CO Releasing Molecule Activated by Green Light. Organic Letters, 15(17), 4552–4555. Retrieved from [Link]

-

ResearchGate. (n.d.). 9H-Xanthene-9-carboxylic Acid[3][6]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Retrieved from [Link]

-

PubChem. (n.d.). Xanthene-9-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 9-oxo-9H-Thioxanthene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 9-Oxo-9H-thioxanthene-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103319447A - Xanthene-9-carboxylic acid preparation method.

-

PubChem. (n.d.). 9H-xanthene-9-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). 9-oxo-9h-xanthene-3-carboxylic acid (C14H8O4). Retrieved from [Link]

-

PubMed. (n.d.). Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

"structural elucidation of 9-Oxo-9H-xanthene-2-carboxylic acid"

Executive Summary

The structural elucidation of 9-Oxo-9H-xanthene-2-carboxylic acid (commonly referred to as xanthone-2-carboxylic acid) represents a classic challenge in differentiating substituted dibenzo-γ-pyrone isomers. As a critical scaffold in the synthesis of anticancer agents (e.g., DMXAA analogs) and mGlu1 receptor modulators, the precise assignment of the carboxylic acid moiety is non-trivial due to the high symmetry of the xanthone core.

This guide moves beyond generic spectral listings. It details a causal elucidation workflow , prioritizing the differentiation of the 2-isomer from its 1-, 3-, and 4-position regioisomers using Heteronuclear Multiple Bond Correlation (HMBC) as the definitive "molecular ruler."

Synthetic Provenance & Structural Context

Understanding the synthetic origin provides the first layer of structural evidence. The 2-carboxylic acid derivative is rarely formed by direct electrophilic aromatic substitution of xanthone due to deactivation by the carbonyl group.

-

Primary Route: Oxidation of 2-methyl-9H-xanthen-9-one .

-

Alternative Route: Cyclodehydration of 2-(4-carboxyphenoxy)benzoic acid .

Chemo-Logic: If the precursor is 2-methylxanthone, the methyl group's integrity during ring closure guarantees the position. However, in de novo synthesis via Ullmann coupling, confirming the regiochemistry is mandatory to rule out rearrangement.

Spectroscopic Fingerprinting

The elucidation relies on a self-validating triad: Mass Spectrometry (MS) for composition, Infrared (IR) for functional group validation, and Nuclear Magnetic Resonance (NMR) for connectivity.

Mass Spectrometry (MS)

-

Technique: High-Resolution Electrospray Ionization (HR-ESI-MS).

-

Mode: Negative Ion Mode

. -

Target Mass:

-

Fragmentation Logic:

-

Loss of 44 Da (

): Confirms the carboxylic acid. -

Loss of 28 Da (

): Characteristic of the xanthone core (extrusion of the bridge carbonyl).

-

Infrared Spectroscopy (FT-IR)

The IR spectrum must resolve two distinct carbonyl environments.

-

1690–1720 cm⁻¹: Carboxylic acid

(broadened by H-bonding). -

1650–1665 cm⁻¹: Xanthone ketone

(conjugated, lower frequency). -

2500–3300 cm⁻¹: Broad

stretch (diagnostic of carboxylic acid dimers).

NMR Elucidation Strategy (The Core Protocol)

This section details the differentiation of the 2-position isomer from the 1-, 3-, and 4-isomers.

Solvent Selection

Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 .

-

Why:

is insufficient for polar xanthone acids. DMSO-d6 ensures solubility and slows proton exchange, often allowing the observation of the carboxylic acid proton (

1H NMR Analysis (Assigning the Spin Systems)

The xanthone core consists of two aromatic rings:

-

Ring A (Substituted): Contains the COOH group. 3 protons (H-1, H-3, H-4).

-

Ring B (Unsubstituted): 4 protons (H-5, H-6, H-7, H-8).

The "Smoking Gun" Signals (Ring A):

-

H-1 (The Diagnostic Proton): Located between the C9-carbonyl and the C2-COOH.

-

Multiplicity: Doublet (

Hz) or broad singlet. -

Shift: Highly deshielded (

8.6–8.9 ppm). -

Logic: It experiences the anisotropic deshielding of both the xanthone ketone and the ortho-carboxylic acid.

-

-

H-3: Doublet of doublets (

Hz). Ortho to COOH. -

H-4: Doublet (

Hz). Ortho to the ether oxygen (shielded relative to H-1).

HMBC: The Definitive Connectivity Map

1D NMR implies structure; 2D HMBC proves it. We must observe long-range coupling (

| Proton | Correlation Target | Bond Distance | Structural Proof |

| H-1 | C-9 (Ketone) | Confirms H-1 is peri to the ketone. | |

| H-1 | C-COOH | Confirms H-1 is ortho to the acid. | |

| H-3 | C-COOH | Confirms H-3 is ortho to the acid. | |

| H-8 | C-9 (Ketone) | Anchors the unsubstituted ring. |

Visualization of Elucidation Logic

Diagram 1: The Elucidation Workflow

This flowchart outlines the logical progression from crude isolate to confirmed structure.

Caption: Step-by-step structural validation workflow prioritizing non-destructive spectral methods.

Diagram 2: HMBC Connectivity Map